molecular formula C20H2Cl4I4Na2O5 B541820 Xantryl CAS No. 632-69-9

Xantryl

Cat. No.: B541820
CAS No.: 632-69-9
M. Wt: 1017.6 g/mol
InChI Key: UWBXIFCTIZXXLS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rose Bengal Sodium, also known as 4,5,6,7-tetrachloro-2’,4’,5’,7’-tetraiodofluorescein sodium salt, is a synthetic dye derived from fluorescein. It is a deep red compound primarily used as a diagnostic agent in ophthalmology to detect damage to the conjunctival and corneal cells. Additionally, it has applications in microbiology, photodynamic therapy, and as a photosensitizer in various chemical reactions .

Mechanism of Action

Target of Action

Xantryl, also known as Rose Bengal, is a photosensitizer . It is used in anti-cancer and anti-bacterial photodynamic therapy (PDT). The specific excitation of this photosensitizer allows the production of singlet oxygen and oxygen reactive species that kill bacteria and tumor cells .

Mode of Action

The mode of action of this compound involves its interaction with light. When exposed to light, this compound gets excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen . These ROS are highly reactive and can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death .

Biochemical Pathways

It is known that the generation of ros can trigger various cellular responses, including apoptosis (programmed cell death), necrosis (cell injury leading to premature death), and autophagy (self-degradation of cellular components) . These processes can lead to the destruction of bacteria and cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection, this compound showed a prolonged half-life of 50 minutes in healthy rats compared to its intravenous injection . The half-life in the rat body was further increased after intradermal injection, reaching 24 hours .

Result of Action

The result of this compound’s action is the destruction of bacteria and cancer cells. The generation of ROS leads to damage to various cellular components, causing cell death . This makes this compound a valuable tool in the treatment of bacterial infections and cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of light is crucial for the activation of this compound and the subsequent generation of ROS . Furthermore, factors such as pH, temperature, and salinity can affect the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Xantryl are not yet fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules, which play a crucial role in its function. The nature of these interactions is complex and multifaceted, involving a range of biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It is known to interact with certain transporters or binding proteins, and these interactions can have effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rose Bengal Sodium is synthesized through the iodination and chlorination of fluorescein. The process involves the following steps:

Industrial Production Methods

Industrial production of Rose Bengal Sodium involves large-scale iodination and chlorination reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Rose Bengal Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rose Bengal Sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Rose Bengal Sodium is compared with other similar compounds such as fluorescein, eosin Y, and erythrosine:

Rose Bengal Sodium is unique due to its ability to generate ROS upon light activation, making it valuable in photodynamic therapy and other photochemical applications.

Properties

IUPAC Name

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBXIFCTIZXXLS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H2Cl4I4Na2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1017.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark violet solid; [Sigma-Aldrich MSDS]
Record name Rose Bengal disodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17127
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

632-69-9
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSE BENGAL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956575SN5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xantryl
Reactant of Route 2
Xantryl
Reactant of Route 3
Xantryl
Reactant of Route 4
Xantryl
Reactant of Route 5
Xantryl
Reactant of Route 6
Xantryl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.